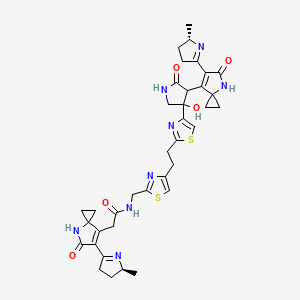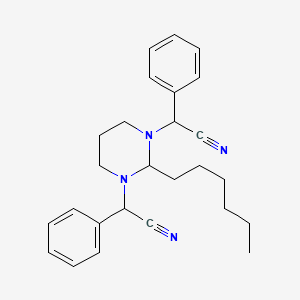
2,2'-(2-Hexyldihydropyrimidine-1,3(2h,4h)-diyl)bis(phenylacetonitrile)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(2-Hexyldihydropyrimidine-1,3(2h,4h)-diyl)bis(phenylacetonitrile) is a complex organic compound that features a dihydropyrimidine core with phenylacetonitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Hexyldihydropyrimidine-1,3(2h,4h)-diyl)bis(phenylacetonitrile) typically involves multi-step organic reactions. A common approach might include:
Formation of the dihydropyrimidine core: This could be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Attachment of the phenylacetonitrile groups: This step might involve nucleophilic substitution reactions where the dihydropyrimidine core reacts with phenylacetonitrile derivatives under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the dihydropyrimidine core.
Reduction: Reduction reactions could be used to modify the nitrile groups.
Substitution: Various substitution reactions could be employed to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a pyrimidine derivative, while reduction could produce amines.
科学研究应用
Chemistry
Catalysis: The compound could be studied for its potential as a catalyst in organic reactions.
Materials Science: It might be used in the development of new materials with unique properties.
Biology and Medicine
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where dihydropyrimidine derivatives have shown efficacy.
Industry
Polymer Science: It could be used in the synthesis of polymers with specific characteristics.
作用机制
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve interaction with specific enzymes or receptors. The dihydropyrimidine core could play a crucial role in binding to biological targets, while the phenylacetonitrile groups might influence the compound’s overall activity and selectivity.
相似化合物的比较
Similar Compounds
Dihydropyrimidine derivatives: Such as nifedipine, which is used as a calcium channel blocker.
Phenylacetonitrile derivatives: Such as benzyl cyanide, which is used in organic synthesis.
Uniqueness
2,2’-(2-Hexyldihydropyrimidine-1,3(2h,4h)-diyl)bis(phenylacetonitrile) is unique due to its specific combination of a dihydropyrimidine core with phenylacetonitrile groups, which could confer unique chemical and biological properties.
属性
CAS 编号 |
2164-74-1 |
|---|---|
分子式 |
C26H32N4 |
分子量 |
400.6 g/mol |
IUPAC 名称 |
2-[3-[cyano(phenyl)methyl]-2-hexyl-1,3-diazinan-1-yl]-2-phenylacetonitrile |
InChI |
InChI=1S/C26H32N4/c1-2-3-4-11-17-26-29(24(20-27)22-13-7-5-8-14-22)18-12-19-30(26)25(21-28)23-15-9-6-10-16-23/h5-10,13-16,24-26H,2-4,11-12,17-19H2,1H3 |
InChI 键 |
CZTOZKXKHPKASE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1N(CCCN1C(C#N)C2=CC=CC=C2)C(C#N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[30]Annulene](/img/structure/B14747734.png)
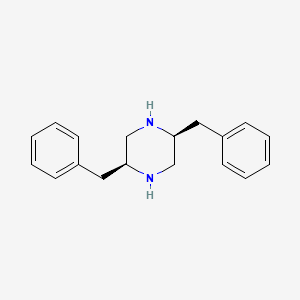

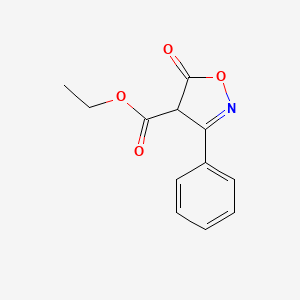

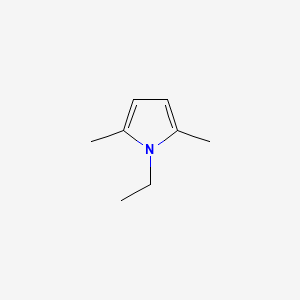
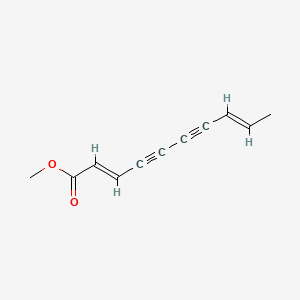
![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14747793.png)
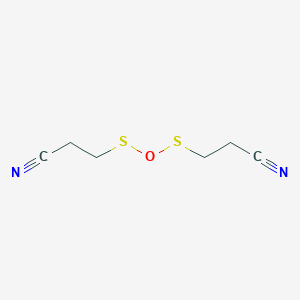
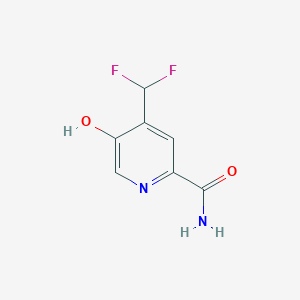
![2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol](/img/structure/B14747802.png)
